molecular formula C11H8BrNO3 B1417141 Methyl 2-bromo-3-cyano-5-formylphenylacetate CAS No. 1805486-93-4

Methyl 2-bromo-3-cyano-5-formylphenylacetate

Cat. No.: B1417141
CAS No.: 1805486-93-4
M. Wt: 282.09 g/mol
InChI Key: GLHMLDCQKWUROV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-bromo-3-cyano-5-formylphenylacetate, also known as MBFC, is a synthetic organic compound that has been used in a variety of scientific research experiments for its unique properties. MBFC has been found to have a wide range of biochemical and physiological effects, and is used in many laboratory experiments due to its ability to be synthesized easily and its wide range of applications.

Scientific Research Applications

Methyl 2-bromo-3-cyano-5-formylphenylacetate has a wide range of applications in scientific research, including its use as a reagent in organic synthesis, a catalyst for various reactions, and a fluorescent dye for imaging and detection of various molecules. It has also been used in studies to investigate the effects of various drugs on cells, as well as to study the effects of various environmental pollutants on biological systems.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-cyano-5-formylphenylacetate is not fully understood, but it is believed to involve the formation of a covalent bond between the bromine atom and the carbon atom of the cyano group. This bond is believed to destabilize the molecule and increase its reactivity, allowing it to interact with other molecules and cause various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects, including the inhibition of protein synthesis, the stimulation of cell growth, and the inhibition of cell death. It has also been found to have anti-inflammatory and anti-cancer effects, as well as to have an effect on the metabolism of carbohydrates, proteins, and lipids.

Advantages and Limitations for Lab Experiments

The main advantage of Methyl 2-bromo-3-cyano-5-formylphenylacetate is its ability to be synthesized easily and its wide range of applications. However, it has some limitations for lab experiments, including its limited solubility in water and its tendency to form dimers, which can interfere with experiments. Additionally, this compound is a hazardous material and must be handled with caution.

Future Directions

There are a number of potential future directions for Methyl 2-bromo-3-cyano-5-formylphenylacetate research. These include further exploration of its mechanism of action and its biochemical and physiological effects, as well as the development of new synthesis methods and applications. Additionally, research could be conducted to investigate the potential therapeutic uses of this compound, such as its potential use in cancer therapy and drug development. Finally, research could be conducted to investigate the potential environmental effects of this compound and its potential use as a pollutant remover.

Properties

IUPAC Name

methyl 2-(2-bromo-3-cyano-5-formylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-16-10(15)4-8-2-7(6-14)3-9(5-13)11(8)12/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHMLDCQKWUROV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC(=C1)C=O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.